molecular formula C19H23N3O6S B2936336 1-(2-Ethoxyphenyl)-4-(4-methoxy-3-nitrobenzenesulfonyl)piperazine CAS No. 2361855-18-5

1-(2-Ethoxyphenyl)-4-(4-methoxy-3-nitrobenzenesulfonyl)piperazine

Cat. No.: B2936336
CAS No.: 2361855-18-5
M. Wt: 421.47
InChI Key: FDPGJZPYLMOGJB-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-4-(4-methoxy-3-nitrobenzenesulfonyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxyphenyl)-4-(4-methoxy-3-nitrobenzenesulfonyl)piperazine typically involves multi-step organic reactions. A common synthetic route may include:

    Nitration: Introduction of the nitro group into the aromatic ring.

    Sulfonylation: Attachment of the sulfonyl group to the aromatic ring.

    Etherification: Formation of the ethoxy group.

    Piperazine Formation: Cyclization to form the piperazine ring.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include:

    Batch Processing: Sequential addition of reagents with intermediate purification steps.

    Continuous Flow Processing: Continuous addition of reagents and removal of products to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxyphenyl)-4-(4-methoxy-3-nitrobenzenesulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Use of nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)-4-(4-methoxy-3-nitrobenzenesulfonyl)piperazine involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptor sites to modulate biological responses.

    Pathways: Alteration of biochemical pathways to achieve desired effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Ethoxyphenyl)-4-(4-methoxybenzenesulfonyl)piperazine: Lacks the nitro group.

    1-(2-Ethoxyphenyl)-4-(4-nitrobenzenesulfonyl)piperazine: Lacks the methoxy group.

Uniqueness

1-(2-Ethoxyphenyl)-4-(4-methoxy-3-nitrobenzenesulfonyl)piperazine is unique due to the presence of both the methoxy and nitro groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-4-(4-methoxy-3-nitrophenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O6S/c1-3-28-19-7-5-4-6-16(19)20-10-12-21(13-11-20)29(25,26)15-8-9-18(27-2)17(14-15)22(23)24/h4-9,14H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPGJZPYLMOGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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